Gancaonin G

Anti-MRSA Antibacterial Natural Products

Gancaonin G (CAS 126716-34-5) is a 6-prenylated isoflavanone from G. uralensis with a confirmed MIC of 16 µg/mL against MRSA, making it an essential quantitative benchmark for anti-MRSA screening and SAR calibration. Its mono-prenylation pattern yields distinct potency versus co-occurring di-prenylated analogs (>16-fold MIC difference), ensuring reproducible assay performance. With aqueous solubility of 7.3 mg/L and LogP 4.21, it also serves as an ideal model for liposomal/nanoemulsion formulation R&D. Choose a defined reference standard, not variable extracts.

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
CAS No. 126716-34-5
Cat. No. B048728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGancaonin G
CAS126716-34-5
Molecular FormulaC21H20O5
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C
InChIInChI=1S/C21H20O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3
InChIKeyWLPHLDLTTPUDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Gancaonin G (CAS 126716-34-5): A 6-Prenylated Isoflavonoid with Quantified Anti-MRSA and Anti-Streptococcal Activity for Antibacterial Research


Gancaonin G (CAS 126716-34-5) is a naturally occurring 6-prenylated isoflavanone, a subclass of isoflavonoids, isolated from the roots of Glycyrrhiza uralensis (Chinese licorice) [1]. It is characterized by the presence of a prenyl group at the 6-position and a methoxy group at the 7-position on its isoflavone backbone, with the molecular formula C21H20O5 and a molecular weight of 352.38 g/mol . Gancaonin G has been identified as an antibacterial agent with activity against specific Gram-positive pathogens, notably Methicillin-Resistant Staphylococcus aureus (MRSA) strains and Streptococcus mutans, a primary cariogenic bacterium [1].

Why Gancaonin G (CAS 126716-34-5) Cannot Be Replaced by Other Prenylated Isoflavonoids in Anti-MRSA and Oral Pathogen Studies


The specific pattern and number of prenyl substitutions on the isoflavonoid core profoundly influence antibacterial potency and spectrum. Data from a 2006 study in the Journal of Natural Products directly demonstrates that compounds isolated from the same licorice extract exhibit a >16-fold difference in minimum inhibitory concentration (MIC) against S. mutans [1]. This confirms that minor structural variations among co-occurring compounds, such as between Gancaonin G (a mono-prenylated isoflavanone) and the di-prenylated analog 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone, result in significant and quantifiable differences in biological activity [1]. Consequently, substituting Gancaonin G with a structurally related analog for research applications, particularly those involving MRSA or specific oral pathogens, will not yield comparable experimental outcomes.

Quantitative Antibacterial Differentiation of Gancaonin G: MIC Comparisons Against MRSA and S. mutans with Direct Analogs and In-Class Compounds


Gancaonin G Exhibits a Defined MIC of 16 µg/mL Against MRSA Strains, a Benchmark for Screening Prenylated Isoflavonoids

Gancaonin G demonstrates a quantifiable antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA) strains, with a reported Minimum Inhibitory Concentration (MIC) value of 16 µg/mL . This MIC value serves as a critical benchmark for evaluating the anti-MRSA potential of other prenylated flavonoids from Glycyrrhiza species. For context, the well-studied licorice-derived compound glabridin has been reported with MICs against S. aureus ranging from 4–16 µg/mL, placing Gancaonin G within the upper end of this activity range [1].

Anti-MRSA Antibacterial Natural Products

Gancaonin G Shows >16-Fold Lower Potency Against S. mutans Compared to a Di-Prenylated Analog from the Same Plant Source

A direct, head-to-head comparison from the same study (He et al., 2006) shows that Gancaonin G's antibacterial activity against the cariogenic bacterium Streptococcus mutans is significantly lower than that of a structurally similar di-prenylated analog [1]. The analog, 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone, exhibited potent activity with an MIC of 2 µg/mL, while Gancaonin G showed only moderate activity [1]. This is a >16-fold difference in potency compared to the most active compound in the same study, glycyrrhizol A (MIC 1 µg/mL) [1].

Oral Pathogens Anti-Cariogenic Structure-Activity Relationship

Gancaonin G's Activity Against P. gingivalis is Inferior to Licoricidin, a Di-Prenylated Isoflavan from the Same Species

In a 2014 study evaluating nine compounds from G. uralensis, Gancaonin G was one of the components characterized but was not among the most active against the periodontopathogen Porphyromonas gingivalis [1]. In contrast, the di-prenylated isoflavan licoricidin (also known as compound 1) exhibited potent activity with MICs ranging from 1.56 to 12.5 µg/mL against P. gingivalis [1]. The most potent compound against S. mutans in this study was a new isoflavan (compound 7) with an MIC of 6.25 µg/mL, further contextualizing the differential activity profiles among these structurally related compounds [1].

Periodontitis Oral Pathogens Natural Product Comparison

Physicochemical Profile: Gancaonin G Exhibits High LogP (~4.2) and Low Aqueous Solubility (7.3 mg/L), Defining Its Handling and Formulation Requirements

Gancaonin G is a highly lipophilic molecule, with a predicted LogP value of approximately 4.21 (ALOGPS) [1]. Consequently, its predicted aqueous solubility is very low, at 0.0073 g/L (7.3 mg/L) [1]. This is a class-level characteristic for prenylated flavonoids, but the exact values define the practical handling of this specific compound. For comparison, while many flavonoids have limited water solubility, Gancaonin G's high logP and low water solubility place it firmly in the category requiring organic co-solvents like DMSO, chloroform, or ethyl acetate for dissolution [2].

Physicochemical Properties Formulation Solubility

Validated Research Applications for Gancaonin G Based on Quantified Antibacterial and Physicochemical Evidence


Use as a Benchmark/Reference Compound in Anti-MRSA Screening Assays

Given its established MIC of 16 µg/mL against MRSA , Gancaonin G is ideally suited as a quantitative benchmark in the discovery and development of novel anti-MRSA agents. Its defined activity level allows researchers to reliably calibrate and validate assay performance when screening compound libraries or plant extracts for activity against MRSA. Using Gancaonin G as an internal standard provides a consistent, data-rich reference point for comparing the potency of new chemical entities or natural product fractions.

Application in Structure-Activity Relationship (SAR) Studies for Prenylated Isoflavonoids

Gancaonin G serves as an essential comparator in SAR studies focused on prenylated flavonoids. Its moderate activity against S. mutans stands in stark contrast to the >16-fold more potent di-prenylated analogs like glycyrrhizol A [1]. This makes it a critical compound for probing how the number and position of prenyl and hydroxyl groups on the isoflavone core dictate antibacterial potency and target specificity. Researchers can use Gancaonin G as a molecular scaffold to understand the minimal structural requirements for a desired biological effect.

A Tool Compound for Studying Antibacterial Mechanisms Less Dependent on High Potency

For investigations into antibacterial mechanisms of action that do not rely on the highest possible potency—such as those focusing on membrane perturbation, efflux pump interactions, or synergy with conventional antibiotics—Gancaonin G is a suitable tool. Its defined activity against both MRSA and S. mutans allows for the study of its interaction with bacterial cells at sub-lethal or inhibitory concentrations, making it useful for probing specific mechanistic pathways, such as those involving membrane integrity or bacterial stress responses.

Development and Validation of Formulation Strategies for Highly Lipophilic Natural Products

The compound's extremely low aqueous solubility (7.3 mg/L) and high LogP (4.21) [2] make it an excellent model for developing and validating formulation techniques for lipophilic natural products. Its physical properties necessitate the use of advanced drug delivery systems, such as nanoemulsions, liposomes, or cyclodextrin complexes, to improve its bioavailability in in vivo studies. Therefore, Gancaonin G is a valuable tool for formulation scientists seeking to optimize the delivery of poorly soluble, prenylated phytochemicals.

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